molecular formula C6H8ClNO B2618639 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole CAS No. 141118-71-0

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole

Cat. No. B2618639
CAS RN: 141118-71-0
M. Wt: 145.59
InChI Key: GSPWHVKFXFSWBG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole (CMOD) is an organic compound that has various applications in the scientific and medical fields. It is a colorless liquid that is soluble in water and alcohol. CMOD is an important chemical building block and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the manufacturing of cosmetics, plastics, and other industrial products. CMOD is a versatile compound that is used in both laboratory and industrial settings.

Scientific Research Applications

Hyper Cross-Linked Polymers (HCPs)

Overview: Hyper cross-linked polymers (HCPs) are a class of porous materials that have gained significant attention in recent years. They exhibit remarkable features such as high surface area, good porosity, low density, and efficient adsorption properties. HCPs are synthesized using various methods, including Friedel-Craft reactions.

Applications::

Chromatography Applications

Overview: Chromatography is a powerful analytical technique used to separate and analyze complex mixtures. It relies on the differential interactions of components with a stationary phase and a mobile phase.

Applications::

Molecular Spectroscopy Studies

Overview: Molecular spectroscopy involves studying interactions between matter and electromagnetic radiation. It provides valuable insights into molecular structures and properties.

Applications::

properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPWHVKFXFSWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole

CAS RN

141118-71-0
Record name 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole
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